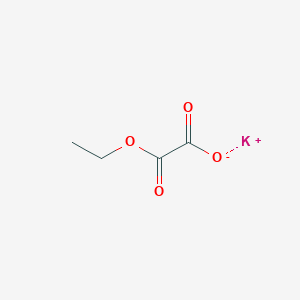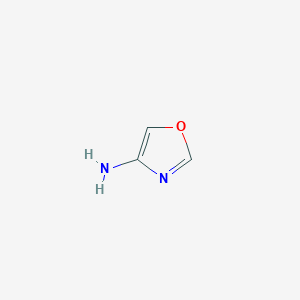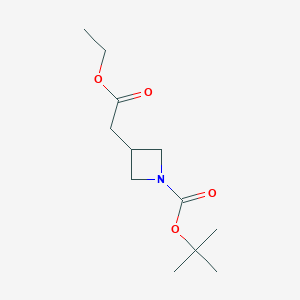
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Kinetic Determination in Pharmaceutical Analysis
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide has been used in the kinetic determination of certain pharmaceutical compounds. One study demonstrated its role in catalyzing reactions with gold(III) and potassium iodide in alkaline media, which is beneficial for determining concentrations of specific pharmaceutical agents, such as HI-6, an antidote against nerve gas poisoning (Milovanović & Čakar, 1990).
Synthesis of Novel Compounds
This compound has been used in the synthesis of various chemical structures, including the synthesis of nudiflorine, an alkaloid. It involves the treatment of 3-(aminocarbonyl)-1,6-dimethyl-pyridinium iodide with liquid ammonia/potassium permanganate, highlighting its utility in organic synthesis and the creation of novel molecular structures (Buurman & Plas, 1986).
Development of Nonlinear Optical Materials
This compound is also instrumental in the development of nonlinear optical materials. A study on pyridinium–metal iodide complexes found that 3-(aminocarbonyl)-1,6-dimethyl-pyridinium iodide can form crystalline complexes with metals like zinc and lead, which are significant in the field of material sciences and photonics (Glavcheva et al., 2004).
Catalytic Applications in Organic Chemistry
Additionally, it has been used as a catalyst in organic synthesis, particularly in the synthesis of pyranopyrazole derivatives. This demonstrates its versatility as a catalyst in facilitating various chemical reactions (Moosavi‐Zare et al., 2016).
Electrical Properties in Semiconductor Research
The electrical properties of 3-(aminocarbonyl)-1,6-dimethyl-pyridinium iodide derivatives have been explored, indicating their potential use in semiconductor research. These studies have looked into the activation energies of conduction and other electrical characteristics, essential for developing new materials in electronics (Etaiw et al., 1990).
Safety And Hazards
The safety data sheet for a similar compound, iodomethane, indicates that it is flammable and toxic if swallowed or inhaled . It is also harmful in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer . It is very toxic to aquatic life and has long-lasting effects .
Future Directions
properties
IUPAC Name |
1,6-dimethylpyridin-1-ium-3-carboxamide;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.HI/c1-6-3-4-7(8(9)11)5-10(6)2;/h3-5H,1-2H3,(H-,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYKWASDKDIQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(=O)N)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509985 |
Source


|
| Record name | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |
CAS RN |
107971-06-2 |
Source


|
| Record name | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)




![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)






